molecular formula C8H9ClO2S B1585252 2-Chloroethyl phenyl sulfone CAS No. 938-09-0

2-Chloroethyl phenyl sulfone

Cat. No.: B1585252
CAS No.: 938-09-0
M. Wt: 204.67 g/mol
InChI Key: NUJGORANFDSMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl phenyl sulfone is an organic compound with the molecular formula C8H9ClO2S. It is a sulfone derivative where a phenyl group is attached to a 2-chloroethyl group through a sulfonyl linkage. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of phenylsulfonyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5SO2Cl+C2H4OC6H5SO2CH2CH2ClC_6H_5SO_2Cl + C_2H_4O \rightarrow C_6H_5SO_2CH_2CH_2Cl C6​H5​SO2​Cl+C2​H4​O→C6​H5​SO2​CH2​CH2​Cl

The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl phenyl sulfone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: The sulfone group can be reduced to sulfides under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted phenyl sulfones, where the chlorine atom is replaced by the nucleophile.

    Oxidation: The major products are sulfoxides or sulfones with higher oxidation states.

    Reduction: The major products are phenyl sulfides.

Scientific Research Applications

2-Chloroethyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl phenyl sulfone involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications. The sulfone group also imparts stability to the molecule, making it a useful intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl phenyl sulfide: Similar in structure but contains a sulfide group instead of a sulfone group.

    2-Chloroethyl methyl sulfone: Contains a methyl group instead of a phenyl group.

    2-Bromoethyl phenyl sulfone: Contains a bromine atom instead of a chlorine atom.

Uniqueness

2-Chloroethyl phenyl sulfone is unique due to its combination of a phenyl group and a 2-chloroethyl group linked through a sulfonyl group. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications. The presence of the sulfone group also enhances its solubility and reactivity compared to similar compounds with sulfide or other functional groups.

Properties

IUPAC Name

2-chloroethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJGORANFDSMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239652
Record name ((2-Chloroethyl)sulphonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-09-0
Record name [(2-Chloroethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-Chloroethyl)sulphonyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl phenyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethyl phenyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethyl phenyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ((2-Chloroethyl)sulphonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-chloroethyl)sulphonyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloroethyl phenyl sulfone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVR4295G77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl phenyl sulfone
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl phenyl sulfone
Reactant of Route 3
Reactant of Route 3
2-Chloroethyl phenyl sulfone
Reactant of Route 4
Reactant of Route 4
2-Chloroethyl phenyl sulfone
Reactant of Route 5
Reactant of Route 5
2-Chloroethyl phenyl sulfone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloroethyl phenyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.